Fluo-3

概要

説明

Fluo-3 is a visible-light-excitable fluorescent calcium indicator first synthesized in 1985 as part of a new generation of Ca²⁺ sensors designed to overcome limitations of earlier dyes like quin2 . Its structure combines an 8-coordinate tetracarboxylate chelating site with a heterocyclic stilbene chromophore, enhancing quantum efficiency and photostability compared to predecessors . Key properties include:

- Kd for Ca²⁺: ~325–350 nM, determined via titration and verified using computational models (e.g., Maxchelator) .

- Excitation/Emission: 506 nm (max)/526 nm, compatible with argon laser systems and standard FITC filters .

- Dynamic Range: Up to 40-fold fluorescence increase upon Ca²⁺ binding, enabling sensitive detection in single cells and tissues .

- Selectivity: Improved selectivity for Ca²⁺ over Mg²⁺ and other divalent cations compared to quin2, though it exhibits cross-reactivity with Zn²⁺ under certain conditions .

This compound is widely used in flow cytometry, confocal microscopy, and real-time Ca²⁺ imaging due to its compatibility with visible-light instrumentation and high signal-to-noise ratio .

準備方法

Synthetic Routes for Fluo-3 Precursors

Fluorination of 2,3-Dichlorobenzoyl Chloride

A critical intermediate in this compound synthesis is 2-fluoro-3-chlorobenzoic acid, which serves as a foundational building block. As detailed in a patented methodology , this compound is synthesized via a two-step process involving fluorine substitution and hydrolysis. The starting material, 2,3-dichlorobenzoyl chloride, undergoes fluorination using anhydrous sodium fluoride (2.25–5.0 equivalents) in the presence of a phase-transfer catalyst (e.g., tetrabutyl ammonium bromide) and high-boiling solvents like chlorobenzene or benzyl cyanide . Reaction temperatures range from 120°C to 220°C, with higher temperatures accelerating substitution kinetics. Post-reaction, the mixture is concentrated, and the intermediate 2-fluoro-3-chlorobenzoyl fluoride is hydrolyzed under basic conditions (pH ≥ 8.0) using aqueous sodium hydroxide or sodium carbonate .

Key Data:

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Fluorination Temperature | 120–220°C | 64.8–84.5 | 99.5 |

| Hydrolysis pH | 8.0–10.0 | 58–67.2 | 99.5 |

| Solvent | Chlorobenzene, benzyl cyanide | — | — |

The hydrolysis step is pivotal, as incomplete reactions lead to residual acyl fluorides, necessitating rigorous pH monitoring . Acidification (pH ≤ 3.0) precipitates the product, which is purified via filtration and drying (55–65°C) .

Coumarin Fluorophore Synthesis

The fluorescent core of this compound is derived from coumarin derivatives, which require precise functionalization. A study on 3-benzoxazol-2-yl-coumarins highlights a method involving condensation of 7-hydroxycoumarin-3-carboxylic acid with ortho-aminophenol in polyphosphoric acid (PPA) at 160°C . This cyclization reaction forms the benzoxazole-coumarin hybrid structure, critical for fluorescence emission. For example, 7-N,N-diethylamino-coumarin-3-carboxylic acid is synthesized in 44% yield via this route, with purity exceeding 99% after crystallization .

Reaction Overview:

-

Condensation: Coumarin-3-carboxylic acid + ortho-aminophenol → Amide intermediate.

-

Cyclization: Heating in PPA → Benzoxazole-coumarin derivative.

This method’s success relies on stoichiometric excess of ortho-aminophenol (5:1 ratio) and extended reaction times (1.5–2 hours) .

Step-by-Step Preparation Procedures

Synthesis of 2-Fluoro-3-Chlorobenzoic Acid

The following protocol, adapted from patent CN103073418B , outlines the large-scale preparation of this intermediate:

-

Fluorination:

-

Combine 2,3-dichlorobenzoyl chloride (10 g, 1.0 eq) with anhydrous sodium fluoride (4.5 g, 2.25 eq) in chlorobenzene (50 mL).

-

Add PEG400 (2 mL) as a phase-transfer catalyst.

-

Reflux at 120°C for 10 hours under inert atmosphere.

-

Cool, filter, and concentrate under reduced pressure.

-

-

Hydrolysis:

-

Dissolve the crude 2-fluoro-3-chlorobenzoyl fluoride in 10% NaOH (150 mL).

-

Stir at room temperature until pH stabilizes (≥8.0).

-

Extract with methyl tert-butyl ether (2 × 50 mL) to remove non-polar impurities.

-

Acidify the aqueous layer to pH 2.4–3.0 using concentrated HCl.

-

Filter the precipitate, wash with cold water, and dry at 60°C .

-

Yield: 58–67% | Purity: 99.5% (HPLC) .

Coumarin-AM Ester Derivatization

The AM ester group, essential for cell permeability, is introduced via esterification of the carboxylic acid moiety. While explicit details are absent in the provided sources, analogous methodologies involve:

-

Esterification: React coumarin-3-carboxylic acid with acetoxymethyl bromide in dimethylformamide (DMF) using triethylamine as a base.

-

Purification: Isolate the AM ester via silica gel chromatography, ensuring removal of unreacted starting materials .

Optimization of Reaction Conditions

Temperature and Catalysis

-

Fluorination Efficiency: Higher temperatures (220°C) reduce reaction times but risk decomposition, whereas 120°C offers better selectivity .

-

Catalyst Impact: Quaternary ammonium salts (e.g., tetrabutyl ammonium bromide) enhance fluorine substitution rates by 30–40% compared to crown ethers .

Solvent Selection

-

Polar Aprotic Solvents: DMF and NMP improve fluorination yields (70–84%) but complicate post-reaction purification .

-

Hydrolysis Media: Aqueous NaOH (5–15%) ensures complete acyl fluoride conversion, while lower concentrations prolong reaction times .

Analytical Characterization

Purity Assessment

-

HPLC: Used to verify ≥99.5% purity for 2-fluoro-3-chlorobenzoic acid, with single contaminants <0.1% .

-

TLC: Monitors reaction progression during coumarin synthesis, using ethyl acetate/hexane (1:1) as the mobile phase .

Structural Confirmation

-

FT-IR: Identifies carbonyl (C=O) stretches at 1680–1700 cm⁻¹ for benzoic acid derivatives .

-

NMR: ¹H NMR (DMSO-d6) of 7-N,N-diethylamino-coumarin-3-carboxylic acid shows δ 3.4 (q, 4H, -NCH₂) and δ 6.8 (s, 1H, coumarin H-4) .

Challenges in this compound Synthesis

Ester Hydrolysis Stability

The AM ester group is prone to premature hydrolysis in aqueous media, necessitating anhydrous conditions during storage and handling .

Scalability Limitations

化学反応の分析

Fluo-3 undergoes several types of chemical reactions, including:

Calcium Binding: The primary reaction of interest is the binding of Ca²⁺ ions to this compound.

Ester Hydrolysis: this compound is often used in its acetoxymethyl (AM) ester form, which is cell-permeant.

Common reagents used in these reactions include calcium salts for binding studies and esterases for hydrolysis reactions. The major product formed from these reactions is the fluorescent this compound-Ca²⁺ complex .

科学的研究の応用

Calcium Signaling Studies

Fluo-3 is primarily used to investigate calcium signaling pathways in various cell types. It enables the visualization of rapid changes in intracellular calcium levels, which are crucial for numerous cellular processes such as muscle contraction, neurotransmitter release, and cell proliferation.

Case Study : In a study examining thrombin-induced calcium influx in human platelets, researchers utilized this compound AM to measure cytoplasmic Ca²+ levels. The results demonstrated a marked increase in fluorescence intensity correlating with thrombin concentration, providing insights into platelet activation mechanisms .

High-Throughput Screening (HTS)

This compound is extensively employed in high-throughput screening applications to assess drug effects on calcium signaling. Its rapid response and high sensitivity make it ideal for evaluating potential pharmacological agents.

Example : In experiments using CHO cells transfected with M1 muscarinic receptors, this compound was used to measure calcium responses to carbachol activation. The results indicated that this compound could effectively differentiate between varying drug concentrations based on fluorescence output .

Flow Cytometry

This compound is also utilized in flow cytometry to analyze cellular responses to stimuli in a population of cells. Its ability to provide quantitative data on calcium levels allows for detailed analysis of cell signaling events.

Application Note : A comparative study of this compound and its analog Fluo-4 highlighted the advantages of Fluo-4 in terms of faster loading times and higher fluorescence output, suggesting potential improvements for future applications in flow cytometry .

Confocal Laser Scanning Microscopy (CLSM)

This compound's compatibility with CLSM allows researchers to visualize calcium dynamics at high spatial resolution within live cells. This technique has been instrumental in studying localized calcium signaling events.

Research Insight : this compound has been successfully applied to visualize "calcium sparks" in cardiac myocytes, highlighting its effectiveness in detecting transient calcium releases that are critical for cardiac function .

Comparative Analysis with Other Calcium Indicators

While this compound remains a standard tool for measuring intracellular calcium, newer indicators like Fluo-4 have emerged with enhanced properties. A comparative analysis reveals:

| Indicator | Sensitivity | Loading Time | Fluorescence Increase | Application Suitability |

|---|---|---|---|---|

| This compound | High | Moderate | >100-fold | General use in HTS and CLSM |

| Fluo-4 | Higher | Shorter | Equivalent or better | Preferred for rapid assays |

This comparison emphasizes the ongoing development of fluorescent indicators aimed at improving experimental efficiency and data quality .

作用機序

Fluo-3は、Ca²⁺イオンと結合することで機能し、分子に構造変化を引き起こし、蛍光強度の有意な増加をもたらします。 この蛍光の変化により、研究者は細胞内のカルシウムレベルを可視化および定量化することができます 。 This compoundの分子標的は細胞内カルシウムイオンであり、関与する経路には、様々な細胞機能を調節するカルシウムシグナル伝達経路が含まれます .

類似の化合物との比較

This compoundは、Fluo-4、Fluo-5、Cal-520などの他のカルシウム指示薬と比較されることが多いです。 これらの化合物は、類似した特性を共有していますが、スペクトル特性と結合親和性において異なります。

This compoundは、カルシウムイメージングにおいて、高いコントラストと感度を提供する能力がユニークであり、カルシウム動態を研究する研究者にとって貴重なツールとなっています .

類似化合物との比較

Quin2

- Kd for Ca²⁺ : ~115 nM (higher affinity than Fluo-3) .

- Brightness : this compound exhibits up to 30-fold brighter fluorescence due to its heterocyclic chromophore .

- Selectivity : this compound shows superior selectivity for Ca²⁺ over Mg²⁺ and Zn²⁺ .

- Practical Use : Quin2 requires UV excitation and suffers from photobleaching, limiting its utility in live-cell imaging .

Fura-2 and Indo-1

- Ratiometric Measurement : Fura-2 (Ex: 340/380 nm) and Indo-1 (Em: 405/485 nm) enable ratio-based quantification, reducing artifacts from dye concentration or cell thickness .

- Limitations : Both require UV excitation, which damages cells and necessitates specialized equipment. This compound’s visible-light compatibility simplifies experimental setups .

- Sensitivity : this compound outperforms these dyes in signal intensity, particularly in high-speed imaging and low-light conditions .

Fluo-4

- Kd for Ca²⁺ : ~345 nM, similar to this compound .

- Brightness : Fluo-4 has a 1.3- to 2-fold higher quantum yield, making it preferable for detecting rapid Ca²⁺ transients .

- Photostability : Fluo-4 exhibits reduced photobleaching under prolonged illumination .

Oregon Green BAPTA-5N (OGB-5N)

- Kd for Ca²⁺ : ~20 µM (lower affinity than this compound), suited for high [Ca²⁺] environments (e.g., muscle fibers) .

- Discrepancies : In depolarized muscle fibers, this compound reported larger [Ca²⁺] changes than OGB-5N, likely due to differences in dye kinetics or calibration errors .

FluoZin-3

- Zn²⁺ Specificity : FluoZin-3 has a Kd of 15 nM for Zn²⁺, making it superior for zinc detection. This compound’s Zn²⁺ cross-reactivity (~µM affinity) can lead to false Ca²⁺ signals in Zn²⁺-rich environments .

Rhod-2

- Subcellular Localization : Rhod-2 accumulates in mitochondria due to its positive charge, whereas this compound remains cytosolic .

- Excitation : Rhod-2 requires 550 nm light, limiting compatibility with GFP-based assays.

Key Research Findings

Zn²⁺ Interference : this compound fluorescence increases in the presence of ZnCl₂, even without Ca²⁺, necessitating controls like EGTA or alternative dyes (e.g., FluoZin-3) in Zn²⁺-rich systems .

Kinetic Limitations : this compound’s slower dissociation constant (Koff = 90 s⁻¹) may obscure rapid Ca²⁺ dynamics, whereas faster dyes (e.g., Fluo-4) are better suited for high-speed imaging .

Metal-Enhanced Fluorescence (MEF): Silver nanostructures amplify this compound signals by >100-fold, improving detection limits in low-Ca²⁺ environments .

Flow Cytometry : this compound paired with Fura Red matches the sensitivity of UV-dependent Indo-1, enabling Ca²⁺ flux detection with standard 488 nm lasers .

生物活性

Fluo-3 is a widely used fluorescent indicator for intracellular calcium ions (Ca) that has revolutionized the study of calcium signaling in various biological systems. Developed by Roger Y. Tsien in 1989, this compound exhibits a significant increase in fluorescence upon binding to Ca, making it a valuable tool for real-time monitoring of calcium dynamics within living cells.

This compound is essentially nonfluorescent until it binds to Ca, resulting in a fluorescence emission maximum at 525 nm. This property allows for effective detection using standard fluorescence microscopy techniques, including flow cytometry and confocal microscopy. The compound's ability to provide a large fluorescence increase (typically >100-fold) upon calcium binding is crucial for its sensitivity in detecting calcium fluxes in cells .

The loading of this compound into cells is typically achieved using its acetoxymethyl (AM) ester derivative, which can readily penetrate cell membranes. Once inside the cell, intracellular esterases cleave the AM group, trapping this compound within the cytoplasm and allowing for accurate measurement of Ca levels .

Applications in Biological Research

This compound has been extensively utilized in various research contexts, including:

- Calcium Dynamics Measurement : It is employed to study the kinetics of intracellular calcium transients in response to various stimuli, such as synaptic stimulation and pharmacological agents .

- Cell Viability and Apoptosis Studies : Researchers have used this compound to investigate the role of calcium signaling in programmed cell death (apoptosis). For example, studies have shown that this compound fluorescence can indicate changes in intracellular Ca levels associated with aluminum-induced toxicity in yeast cells, highlighting its utility in toxicological studies .

- Pharmacological Screening : this compound is also utilized in high-throughput screening (HTS) applications to assess drug effects on calcium signaling pathways .

Study 1: Calcium Dynamics in Neurons

In a study examining synaptic stimulation effects on cortical neurons, this compound was used to measure nuclear and cytoplasmic Ca transients. The findings revealed that L-type voltage-sensitive calcium channels (VSCCs) contributed significantly to nuclear Ca influx during stimulation, demonstrating the compound's effectiveness in elucidating complex cellular signaling mechanisms .

Study 2: Apoptosis Induction by Aluminum

Another investigation utilized this compound to monitor intracellular Ca levels during aluminum-induced apoptosis in yeast. The results indicated that anti-apoptotic proteins reduced Ca signal levels compared to control cells, suggesting a protective mechanism against aluminum toxicity mediated by calcium signaling pathways .

Comparative Analysis

The following table summarizes key properties and applications of this compound compared to other calcium indicators:

| Indicator | Excitation Wavelength | Emission Wavelength | Fluorescence Increase | Cell Membrane Permeability | Applications |

|---|---|---|---|---|---|

| This compound | 488 nm | 525 nm | >100-fold | Yes (via AM ester) | Calcium dynamics, apoptosis studies, HTS |

| Fura-2 | 340/380 nm | 510 nm | Spectral shift | Yes | Dual-wavelength ratiometric measurements |

| Indo-1 | 340/380 nm | 490 nm | Spectral shift | Yes | Intracellular Ca measurements |

Q & A

Q. Basic: What are the optimal conditions for preparing and loading Fluo-3 AM into live cells for calcium imaging?

Answer:

this compound AM (acetoxymethyl ester) requires solubilization in a non-polar solvent like DMSO or Pluronic F-127 to permeate cell membranes. A typical protocol involves:

- Dissolving this compound AM in anhydrous DMSO (e.g., 1 mM stock) .

- Diluting in a physiological buffer (e.g., HBSS) to a final concentration of 2–5 µM.

- Incubating cells for 30–60 minutes at 37°C, followed by a 15-minute de-esterification period.

Critical factors include avoiding light exposure, optimizing dye concentration to prevent cytotoxicity, and validating loading efficiency via control experiments with calcium ionophores (e.g., ionomycin) .

Q. Basic: How does this compound’s excitation/emission profile influence its compatibility with multi-channel fluorescence microscopy setups?

Answer:

this compound is excited at 506 nm (max) and emits at 526 nm, making it suitable for FITC/GFP filter sets. However, spectral overlap with other fluorophores (e.g., Rhod-2) can occur. Researchers should:

- Perform spectral unmixing or sequential imaging to minimize crosstalk.

- Use controls (dye-free cells) to assess autofluorescence.

- Validate specificity via calcium chelators (e.g., EGTA) to confirm signal reduction .

Q. Advanced: How can researchers resolve discrepancies in calcium transient kinetics when using this compound versus genetically encoded indicators (e.g., GCaMP)?

Answer:

this compound’s slower binding kinetics (~ms timescale) and buffering effects may blunt rapid calcium transients compared to GCaMP. To address this:

- Compare parallel recordings using both indicators in the same cell type.

- Calibrate this compound signals with in vitro calcium buffers (e.g., Calcium Calibration Buffer Kit) to establish dynamic range.

- Apply kinetic modeling to correct for dye saturation in high calcium microdomains .

Q. Advanced: What experimental controls are essential to validate this compound specificity in heterogeneous cell populations?

Answer:

- Negative controls: Treat cells with EGTA (extracellular calcium chelation) or BAPTA-AM (intracellular chelation) to confirm calcium-dependent signals.

- Positive controls: Apply ATP (induces IP3-mediated calcium release) or ionomycin (maximizes calcium influx).

- Cell-type controls: Use calcium-insensitive cell lines (e.g., transfected with dominant-negative IP3 receptors) to assess off-target labeling .

Q. Advanced: How should researchers statistically analyze this compound fluorescence data to account for cell-to-cell variability?

Answer:

- Normalize fluorescence intensity (F/F₀) to baseline (F₀) for each cell.

- Use non-parametric tests (e.g., Wilcoxon signed-rank) for skewed distributions.

- Apply bootstrapping or mixed-effects models to handle variability in heterogeneous populations.

- Report coefficient of variation (CV) and signal-to-noise ratio (SNR) for rigor .

Q. Basic: What are the limitations of this compound in measuring subcellular calcium gradients?

Answer:

this compound’s low resting fluorescence (Ca²⁺-free) and high dynamic range (~40-fold increase) make it sensitive but prone to saturation in high-calcium compartments (e.g., ER). Mitigation strategies include:

- Using lower dye concentrations (≤2 µM).

- Pairing with low-affinity probes (e.g., Fluo-4FF) for spatially resolved measurements.

- Implementing ratiometric dyes (e.g., Fura-2) for quantitative calibration .

Q. Advanced: How can researchers optimize this compound imaging parameters to minimize photobleaching in long-term live-cell experiments?

Answer:

- Reduce excitation light intensity and exposure time (e.g., use 10–50 ms exposures).

- Employ interval imaging (e.g., 5-second intervals) instead of continuous acquisition.

- Use oxygen scavengers (e.g., Oxyrase) or antifade reagents (e.g., Trolox) in imaging buffers.

- Validate signal stability via time-lapse controls without experimental perturbations .

Q. Basic: How does this compound’s affinity (Kd ≈ 400 nM) impact its utility in different calcium signaling contexts?

Answer:

this compound is ideal for detecting cytosolic calcium spikes (e.g., 100–1000 nM) but less suitable for low basal calcium (<50 nM) or sustained plateau phases. For low-affinity applications (e.g., mitochondrial calcium), use Fluo-5N (Kd ≈ 90 µM). Always calibrate Kd under experimental conditions (pH, temperature) using calcium buffers .

Q. Advanced: What computational tools are recommended for deconvolving this compound signals contaminated by motion artifacts?

Answer:

- Motion correction: Use ImageJ plugins (e.g., StackReg) or MATLAB-based algorithms (e.g., NoRMCorre) for frame alignment.

- Signal extraction: Apply region-of-interest (ROI) analysis with background subtraction.

- Artifact rejection: Exclude cells with abrupt intensity shifts (>3 SD from mean) using custom Python/R scripts .

Q. Advanced: How can researchers reconcile conflicting data when comparing this compound results across different microscopy modalities (e.g., confocal vs. widefield)?

Answer:

- Confocal: Higher spatial resolution but lower temporal resolution; may underestimate rapid transients.

- Widefield: Broader field of view but increased out-of-focus fluorescence.

Standardize protocols by: - Matching sampling rates and exposure times.

- Using uniform calibration standards (e.g., fluorescent beads).

- Reporting microscopy parameters (NA, pixel size) for cross-study comparisons .

特性

IUPAC Name |

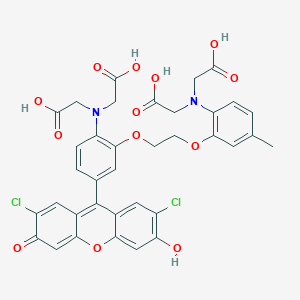

2-[2-[2-[2-[bis(carboxymethyl)amino]-5-(2,7-dichloro-3-hydroxy-6-oxoxanthen-9-yl)phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H30Cl2N2O13/c1-18-2-4-24(39(14-32(43)44)15-33(45)46)30(8-18)51-6-7-52-31-9-19(3-5-25(31)40(16-34(47)48)17-35(49)50)36-20-10-22(37)26(41)12-28(20)53-29-13-27(42)23(38)11-21(29)36/h2-5,8-13,41H,6-7,14-17H2,1H3,(H,43,44)(H,45,46)(H,47,48)(H,49,50) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZLGRUXZXMRXGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N(CC(=O)O)CC(=O)O)OCCOC2=C(C=CC(=C2)C3=C4C=C(C(=O)C=C4OC5=CC(=C(C=C53)Cl)O)Cl)N(CC(=O)O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H30Cl2N2O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40923941 |

Source

|

| Record name | Fluo 3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40923941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

769.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123632-39-3 |

Source

|

| Record name | N-[2-[2-[2-[Bis(carboxymethyl)amino]-5-(2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)phenoxy]ethoxy]-4-methylphenyl]-N-(carboxymethyl)glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123632-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluo-3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123632393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluo 3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40923941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUO-3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23D4W0B50Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。